Pioglitazone-d4 (major)
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[[4-[1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAFETHFCAUJAY-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])OC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649422 | |
| Record name | 5-[(4-{[2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134163-31-7 | |
| Record name | 5-[(4-{[2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Isotopic Fidelity of Pioglitazone D4 for Research
Methodologies for Deuterium (B1214612) Incorporation into the Pioglitazone (B448) Scaffold
The introduction of deuterium into the pioglitazone molecule is primarily achieved through two main strategies: direct deuterium/hydrogen (D/H) exchange on the pioglitazone molecule or by utilizing deuterated starting materials during the chemical synthesis process. google.com
One common method involves a deuterium/hydrogen exchange reaction. nih.govresearchgate.net This can be accomplished by treating pioglitazone with a deuterium source under specific conditions. For instance, certain hydrogen atoms on the pioglitazone structure can be exchanged for deuterium by using reagents like deuterium sulfate (B86663) (D₂SO₄) in heavy water (D₂O) or sodium deuteroxide (NaOD) in D₂O. google.com The hydrogens on the thiazolidinedione ring and the chiral center are potential sites for such exchanges. For example, stabilizing the stereoisomers of pioglitazone with deuterium at the chiral center has been a key strategy in developing new therapeutic agents like PXL065, the deuterium-stabilized (R)-pioglitazone. nih.govresearchgate.netnih.gov
Alternatively, deuterium atoms can be incorporated by constructing the pioglitazone molecule from starting materials that are already enriched with deuterium. google.com This synthetic approach allows for more specific and controlled placement of deuterium atoms at positions that are not easily exchangeable, such as on the aromatic rings. google.com This method is essential for creating analogues with specific labeling patterns, for instance, on the phenyl group.
| Method | Description | Typical Reagents/Conditions | Advantages |
| Deuterium/Hydrogen Exchange | Existing hydrogen atoms on the pioglitazone molecule are swapped for deuterium atoms. google.com | D₂SO₄/D₂O, NaOD/D₂O google.com | A direct method for labeling the final compound. |
| Synthesis with Deuterated Precursors | The pioglitazone molecule is built using starting materials that already contain deuterium. google.com | Deuterated aromatic compounds, deuterated side chains. | Allows for precise, non-exchangeable deuterium labeling at specific sites. google.com |
Assessment of Isotopic Enrichment and Positional Specificity
Following synthesis, it is crucial to determine the degree and location of deuterium incorporation. This assessment confirms the success of the labeling process and ensures the isotopic purity of the compound for research applications.
Isotopic Enrichment refers to the percentage of molecules in which a hydrogen atom has been successfully replaced by a deuterium atom. google.com For Pioglitazone-d4, the goal is to have a high percentage of the target molecules containing four deuterium atoms. The enrichment level is a key factor, as it influences the sensitivity and accuracy of subsequent analytical measurements. google.com In preclinical studies, the administration of deuterium-stabilized pioglitazone stereoisomers has been shown to result in a significant 3-fold to 8-fold enrichment in the relative exposure to the dosed stereoisomer in vivo. nih.gov
Positional Specificity ensures that the deuterium atoms are located at the intended positions within the molecular structure. For Pioglitazone-d4, this often refers to the four deuterium atoms being specifically located on the phenyl ring attached to the ethyl side chain (phenyl-2,3,5,6-d4). The precise location of the deuterium is critical as it can influence the molecule's metabolic fate.
Mass spectrometry is a primary tool for assessing both isotopic enrichment and positional specificity. mdpi.commetsol.com By comparing the mass spectra of the deuterated compound and its non-labeled counterpart, a clear mass shift is observed. For Pioglitazone-d4, the molecular ion peak will be shifted by approximately 4 mass units (more precisely, 4.025 Da) compared to the unlabeled pioglitazone. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the number of incorporated deuterium atoms. mdpi.comnih.gov
| Parameter | Definition | Method of Assessment | Significance |
| Isotopic Enrichment | The percentage of deuterium present in the compound above its natural abundance. google.com | Mass Spectrometry (MS) mdpi.com | Determines the purity and concentration of the labeled analogue. |
| Positional Specificity | The specific location of the deuterium atoms within the molecule. | Tandem Mass Spectrometry (MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy acs.orgmdpi.com | Confirms the synthetic strategy and is crucial for interpreting metabolism studies. |
Advanced Analytical Techniques for Characterization of Labeled Analogues
A suite of advanced analytical techniques is employed to fully characterize Pioglitazone-d4, confirming its identity, purity, and structural integrity before its use in research. acs.org
Mass Spectrometry (MS) , particularly coupled with liquid chromatography (LC-MS and LC-MS/MS), is the cornerstone of analysis for isotopically labeled compounds. nih.govalfa-chemistry.com LC-MS separates the labeled compound from potential impurities before it enters the mass spectrometer, which then provides data on its molecular weight, confirming the incorporation of deuterium. researchgate.net Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern can help confirm the precise location of the deuterium atoms. mdpi.com This technique is highly sensitive and selective, making it ideal for quantifying the labeled drug in complex biological matrices like plasma. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for structural elucidation. alfa-chemistry.comacs.org While ¹H NMR (proton NMR) is used to analyze the structure of unlabeled pioglitazone, its application to deuterated analogues is also informative. dergipark.org.trchemicalbook.comresearchgate.net The absence of signals at specific chemical shifts in the ¹H NMR spectrum of Pioglitazone-d4, compared to the spectrum of unlabeled pioglitazone, directly confirms the positions where hydrogen atoms have been replaced by deuterium. semanticscholar.org Furthermore, ²H NMR (deuterium NMR) can be used to directly observe the deuterium nuclei, providing unambiguous evidence of their presence and chemical environment. ¹³C NMR can also show subtle shifts and changes in signal splitting, further corroborating the location of deuteration. dergipark.org.tr
These techniques, often used in combination, provide a comprehensive characterization of Pioglitazone-d4, ensuring its quality and reliability for use as an internal standard in pharmacokinetic studies or as a tool to investigate drug metabolism. acs.orgnih.gov
Advanced Analytical Quantification of Pioglitazone and Metabolites Utilizing Pioglitazone D4
Development and Validation of Mass Spectrometry-Based Bioanalytical Methods
Mass spectrometry (MS) has become the gold standard for bioanalysis due to its superior sensitivity and selectivity. When coupled with chromatographic separation, it allows for the unambiguous identification and quantification of analytes in complex biological samples. Pioglitazone-d4 serves as an ideal internal standard for these applications. caymanchem.comszabo-scandic.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is the most widely reported and extensively validated technique for the simultaneous determination of Pioglitazone (B448) and its metabolites in various biological matrices, particularly plasma. nih.govresearchgate.net Numerous methods have been developed utilizing Pioglitazone-d4 as the internal standard to correct for variability during sample processing and analysis. asianpubs.orgnih.govfrancelab.com.arresearchgate.neteuropa.eunih.gov
These methods typically employ reverse-phase chromatography with columns such as Hypersil Gold or various C8 and C18 columns. asianpubs.orgnih.govresearchgate.net The mobile phases are generally a combination of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, often containing formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. researchgate.netnih.govju.edu.jo Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. nih.gov Quantification is performed via multiple reaction monitoring (MRM), which provides high specificity by monitoring unique precursor-to-product ion transitions for each analyte and the internal standard. ju.edu.jonih.gov For instance, a common MRM transition for Pioglitazone is m/z 357.2 → 119.1, while for Pioglitazone-d4, it is m/z 361.1 → 138.1. nih.govfrancelab.com.ar
The use of LC-MS/MS with Pioglitazone-d4 allows for high-throughput analysis with short chromatographic run times, often under 5 minutes, which is critical for preclinical studies involving large numbers of samples. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While Pioglitazone-d4 is suitable for use as an internal standard in GC-MS analysis, published literature on its specific application for the bioanalysis of Pioglitazone in preclinical models is scarce. caymanchem.comszabo-scandic.com The vast majority of validated methods for quantifying Pioglitazone and its metabolites from biological matrices rely on LC-MS/MS. lcms.cz This preference is likely due to the non-volatile and thermally labile nature of Pioglitazone and its metabolites, which makes them more amenable to LC-MS/MS without the need for chemical derivatization that is often required for GC-MS analysis.
Optimization of Internal Standard Performance for Preclinical Sample Analysis
The key to a robust bioanalytical method is the performance of the internal standard (IS). A stable isotope-labeled (SIL) internal standard like Pioglitazone-d4 is considered the "gold standard" because its physicochemical properties are nearly identical to the unlabeled analyte. francelab.com.ar This ensures that the IS and the analyte behave similarly during extraction, chromatography, and ionization, effectively compensating for any sample-to-sample variability or matrix effects. asianpubs.org
Optimization involves:
Purity and Concentration: Using a high-purity Pioglitazone-d4 (≥99% deuterated forms) prevents cross-talk between the analyte and IS mass channels. caymanchem.com Stock solutions are typically prepared in methanol or a methanol-water mixture, from which a fixed concentration (e.g., 5000 ng/mL) is spiked into every sample, including calibration standards and quality controls. asianpubs.orgfrancelab.com.ar
Co-elution: The chromatographic conditions are optimized so that Pioglitazone-d4 co-elutes with Pioglitazone. francelab.com.ar This simultaneous elution ensures that any matrix-induced ionization suppression or enhancement affects both the analyte and the IS equally, leading to a consistent analyte/IS peak area ratio and, therefore, accurate quantification.
Metabolite IS: For the highest accuracy, deuterated standards for the active metabolites, such as Hydroxy-pioglitazone-d4/d5 and Keto-pioglitazone-d4, are also used alongside Pioglitazone-d4 when these metabolites are being quantified. asianpubs.orgfrancelab.com.arresearchgate.net
Quantitative Analysis in Complex Biological Matrices from Research Models
Analyzing drug concentrations in biological matrices like plasma or urine from preclinical research models presents challenges due to the presence of endogenous components like proteins, lipids, and salts. Effective sample preparation and rigorous calibration are crucial.
Strategies for Extraction and Sample Preparation in Preclinical Studies
The primary goal of sample preparation is to isolate the analytes of interest from interfering matrix components and to concentrate them for analysis. Several techniques are employed for Pioglitazone and its metabolites, with the choice often depending on the required sensitivity, sample volume, and throughput.
Protein Precipitation (PP): This is a simple and rapid technique where a solvent, typically acetonitrile often containing 0.1% formic acid, is added to the plasma sample to denature and precipitate proteins. nih.govju.edu.jo After centrifugation, the supernatant containing the analytes and the internal standard is injected into the LC-MS/MS system. This method is widely used for its speed and efficiency. researchgate.netnih.govju.edu.jo
Liquid-Liquid Extraction (LLE): This method involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent such as dichloromethane (B109758) or a mixture of methyl t-butyl ether and n-butyl chloride. nih.govresearchgate.netnih.govnih.gov While sometimes more time-consuming than PP, LLE can provide a cleaner extract, reducing matrix effects. asianpubs.org
Solid Phase Extraction (SPE): SPE is a highly selective method that provides excellent sample cleanup. lcms.czasianpubs.org Analytes are extracted from the plasma onto a solid sorbent cartridge (e.g., C18 or a hydrophilic-lipophilic balanced polymer). lcms.czresearchgate.net Interfering components are washed away, and the purified analytes are then eluted with a small volume of organic solvent. asianpubs.org This technique is particularly useful for achieving very low limits of quantification. lcms.cz
| Extraction Method | Description | Common Solvents/Materials | Advantages | Source |
|---|---|---|---|---|
| Protein Precipitation (PP) | Rapid removal of proteins from plasma. | Acetonitrile, often with Formic Acid. | Simple, fast, high-throughput. | nih.govju.edu.jo |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility between two immiscible liquids. | Dichloromethane, Ethyl Acetate, Methyl t-butyl ether. | Provides a cleaner extract than PP. | nih.govnih.govnih.gov |
| Solid Phase Extraction (SPE) | Selective adsorption of analytes onto a solid sorbent, followed by elution. | C18 or polymer-based cartridges (e.g., Oasis HLB). | High selectivity, excellent sample cleanup, reduces matrix effects. | lcms.czresearchgate.netasianpubs.org |
Mechanistic Elucidation of Pioglitazone Metabolism Through Deuterated Tracers
Comprehensive Metabolite Identification Using Stable Isotope Mass-Shift Filtering
Stable isotope labeling, specifically with deuterium (B1214612) in Pioglitazone-d4, offers a robust method for metabolite identification. The core principle lies in the simultaneous analysis of samples incubated with both the labeled (Pioglitazone-d4) and unlabeled (Pioglitazone) drug. The known mass difference between the two allows for the specific filtering of drug-related metabolites from the complex biological matrix.
High-Resolution Mass Spectrometry for Unraveling Metabolic Pathways
High-resolution mass spectrometry (HRMS), such as liquid chromatography/time-of-flight mass spectrometry (LC-TOF-MS), is a cornerstone of modern metabolite identification. researchgate.netmdpi.com Its ability to provide highly accurate mass measurements is crucial for distinguishing between metabolites with very similar masses and for determining their elemental composition. researchgate.netmdpi.com When used in conjunction with stable isotope tracing, HRMS allows for the confident identification of metabolite pairs based on the characteristic mass shift imparted by the deuterium label. researchgate.netmdpi.com For instance, a specific mass shift of 4 Da (± a small tolerance) is used to computationally filter and identify ion pairs derived from unlabeled pioglitazone (B448) and its d4-labeled counterpart. researchgate.netmdpi.com This technique has proven effective in identifying metabolites even at low signal intensities amidst high background noise. researchgate.net
Studies have demonstrated that this approach enhances the accuracy of metabolite identification. researchgate.netmdpi.com The combination of a time-course experiment with stable isotope tracing, analyzed by HRMS, has been shown to effectively mine data for pioglitazone metabolite ions from complex matrices. nih.govjfda-online.com
Computational Algorithms for Differential Mass Analysis and Metabolite Annotation
The large and complex datasets generated by HRMS necessitate the use of sophisticated computational algorithms for efficient and accurate analysis. researchgate.netmdpi.com These algorithms are designed to perform differential mass analysis, aligning the mass spectra from the unlabeled and labeled drug incubations and systematically searching for the predefined mass shift. researchgate.netmdpi.com Software can computationally align two different MS data sets and filter ions that exhibit the specific mass shift equal to the mass of the incorporated isotopes. researchgate.netmdpi.com
This computational filtering visualizes potential metabolite pairs, which can then be further scrutinized. researchgate.netmdpi.com For pioglitazone, this involves identifying ions with a mass difference of approximately 4.025 Da. researchgate.netmdpi.comjfda-online.com This automated process significantly reduces the manual effort required for data interpretation and minimizes the chances of overlooking minor metabolites. Various data processing techniques, including dose-response techniques and mass defect filters coupled with stable isotope tracing, have been developed to enhance the consistency and comprehensiveness of metabolite identification. nih.gov
Discovery of Novel or Minor Metabolites in In Vitro Systems
A significant advantage of the stable isotope mass-shift filtering approach is its ability to uncover novel or unexpected metabolites that might be missed by conventional methods. researchgate.netmdpi.com Traditional techniques often rely on predicting metabolites based on known biotransformation pathways. In contrast, the isotope-labeling strategy is an untargeted approach that flags all drug-related species, regardless of their formation pathway.
For example, studies using this method with pioglitazone in human liver microsomes have led to the detection of unexpected metabolites, such as a hydroxypropanamide form and an aldehyde hydrolysis form. researchgate.netmdpi.com These discoveries highlight the power of this technique to provide a more complete picture of a drug's metabolic fate. In one study, eight pioglitazone metabolites were identified using this approach, demonstrating its utility in drug discovery. researchgate.netmdpi.com
In Vitro Investigations of Metabolic Biotransformation Kinetics
Understanding the rate and mechanisms of a drug's metabolic conversion is critical. In vitro systems that replicate the metabolic environment of the liver are essential for these investigations.
Hepatic Microsomal and Recombinant Enzyme Systems Studies (e.g., human liver microsomes)
Human liver microsomes (HLM) are a standard in vitro tool for studying drug metabolism. researchgate.netmdpi.comnih.gov They contain a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. bioivt.com By incubating Pioglitazone-d4 with HLM, researchers can study the formation of its various metabolites in a controlled environment. researchgate.netmdpi.com
These studies often involve incubating both the deuterated and non-deuterated compounds in HLM and analyzing the reaction mixtures by LC-MS. researchgate.netmdpi.com This allows for the investigation of metabolic stability and the kinetics of metabolite formation. researchgate.netmdpi.comethernet.edu.et Recombinant enzyme systems, which consist of individual, purified drug-metabolizing enzymes, are also employed. nih.govbioivt.com These systems are invaluable for pinpointing which specific enzymes are responsible for particular metabolic transformations. nih.govbioivt.com
Table 1: In Vitro Systems Used in Pioglitazone Metabolism Studies
| In Vitro System | Application | Key Findings |
| Human Liver Microsomes (HLM) | Comprehensive metabolite profiling, kinetic studies, identification of major metabolic pathways. researchgate.netmdpi.comnih.gov | Identified multiple metabolites, including novel ones; established the primary role of CYP enzymes. researchgate.netmdpi.comnih.gov |
| Recombinant CYP Isoforms | Pinpointing the specific enzymes responsible for pioglitazone metabolism. nih.gov | Confirmed that CYP2C8 is the main metabolizing enzyme, with contributions from CYP3A4. nih.gov |
Identification and Characterization of Cytochrome P450 Isoform Contributions (e.g., CYP2C8, CYP2C9, CYP3A4)
Identifying the specific cytochrome P450 isoforms involved in a drug's metabolism is crucial for predicting potential drug-drug interactions. For pioglitazone, in vitro studies have consistently shown that it is metabolized primarily by CYP2C8 and to a lesser extent by CYP3A4. nih.govlcms.cz
Studies using recombinant human CYP isoforms have demonstrated that CYP2C8 metabolizes pioglitazone significantly, while CYP3A4 also shows a notable effect. nih.gov The formation of M-IV, a main primary metabolite, is markedly inhibited by inhibitors of CYP2C8 and CYP3A4. nih.gov While some earlier information was contradictory, it is now generally accepted that CYP2C9 is not significantly involved in the elimination of pioglitazone. nih.govpharmgkb.org
Table 2: Contribution of CYP Isoforms to Pioglitazone Metabolism
| CYP Isoform | Role in Pioglitazone Metabolism | Supporting Evidence |
| CYP2C8 | Major metabolizing enzyme. nih.govlcms.cz | Markedly metabolizes pioglitazone in recombinant systems; its inhibitors significantly block pioglitazone elimination and M-IV formation in HLM. nih.gov |
| CYP3A4 | Lesser, but significant, contribution. nih.govlcms.cz | Shows significant metabolism of pioglitazone in recombinant systems; its inhibitors also inhibit pioglitazone elimination in HLM. nih.gov |
| CYP2C9 | Not significantly involved. nih.gov | Studies have concluded its role in pioglitazone elimination is not significant. nih.gov |
Pharmacokinetic and Disposition Research in Preclinical Models Enabled by Pioglitazone D4
Determination of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters in Animal Studies
In preclinical ADME studies, Pioglitazone-d4 is instrumental, primarily serving as an internal standard in bioanalytical methods like high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS). europa.eueuropa.eu This application is crucial for the accurate quantification of pioglitazone (B448) and its metabolites in various biological matrices, such as plasma, urine, and tissue homogenates. europa.eueuropa.eu The use of a stable isotope-labeled internal standard minimizes variability arising from sample preparation and instrument response, ensuring the reliability of the pharmacokinetic data generated. nih.gov
Preclinical studies in animal models, such as rats, have utilized these validated bioanalytical methods to characterize the fundamental pharmacokinetic parameters of pioglitazone. Following oral administration, pioglitazone is rapidly absorbed. researchgate.net Studies in female albino Wistar rats receiving a 30 mg/kg oral dose of racemic pioglitazone demonstrated that both the R- and S-enantiomers reached maximum plasma concentration (Tmax) in approximately 4 hours. nih.gov However, the disposition of the enantiomers varied, with Pioglitazone-S being eliminated faster, reflected by a shorter half-life (T1/2), than Pioglitazone-R. nih.gov The absolute bioavailability of pioglitazone after oral administration has been determined to be high, around 83%. researchgate.net
Table 1: Pharmacokinetic Parameters of Pioglitazone Enantiomers in Female Wistar Rats Following a Single Oral Dose Source: Molecules (Basel, Switzerland), 2023. nih.gov
| Parameter | Pioglitazone-R | Pioglitazone-S |
|---|---|---|
| Tmax (h) | 4.0 | 4.0 |
| Cmax (µg/mL) | 1.28 ± 0.04 | 1.12 ± 0.05 |
| AUC (0-t) (µg·h/mL) | 14.24 ± 0.12 | 10.36 ± 0.18 |
| T1/2 (h) | 5.88 ± 0.14 | 4.12 ± 0.24 |
Analysis of Tissue Distribution and Accumulation in Preclinical Species
Understanding where a drug distributes within the body is critical for assessing both its efficacy and potential for toxicity. Tissue distribution studies using radiolabeled [14C]pioglitazone in rats have shown that the compound is widely distributed following absorption, though not extensively partitioned into most tissues, as indicated by a relatively small volume of distribution (0.22 to 0.47 L/kg). europa.euresearchgate.net
The highest concentrations of the drug and its metabolites are consistently found in the liver, plasma, and kidneys. researchgate.netuni-lj.si Significant exposure has also been observed in brown fat. uni-lj.si A detailed tissue distribution study in rats quantified pioglitazone concentrations in various organs after a single dose. The results showed that plasma achieved the highest maximum concentration (Cmax), while the brain had the lowest area under the curve (AUC), indicating limited penetration across the blood-brain barrier. researchgate.net Conversely, the liver showed substantial accumulation. europa.euuni-lj.si Radioactivity from labeled pioglitazone was found to decline to low or undetectable levels in most tissues by 72 hours post-dose, suggesting no significant long-term accumulation. europa.euuni-lj.si
Table 2: Pioglitazone Tissue Distribution in Rats Source: Journal of Chromatography B, 2021. researchgate.net
| Tissue | Cmax (ng/mL or ng/g) | Tmax (h) | AUC (0-24h) (ng·h/mL or ng·h/g) | T1/2 (h) |
|---|---|---|---|---|
| Plasma | 495.03 ± 33.45 | 1.01 ± 0.05 | 1056.58 ± 65.78 | 5.62 ± 0.74 |
| Liver | 398.12 ± 31.01 | 2.02 ± 0.21 | 987.43 ± 55.43 | 4.98 ± 0.54 |
| Kidney | 201.09 ± 19.87 | 2.00 ± 0.15 | 565.11 ± 41.22 | 2.78 ± 0.19 |
| Spleen | 165.76 ± 11.67 | 2.00 ± 0.09 | 401.65 ± 32.11 | 3.01 ± 0.28 |
| Lungs | 155.67 ± 14.55 | 2.01 ± 0.11 | 398.78 ± 29.89 | 3.12 ± 0.31 |
| Heart | 113.45 ± 10.99 | 2.00 ± 0.18 | 301.98 ± 25.67 | 3.54 ± 0.41 |
| Brain | 45.67 ± 5.43 | 4.00 ± 0.31 | 166.93 ± 15.70 | 4.01 ± 0.39 |
| Bone | 24.50 ± 2.71 | 5.00 ± 0.49 | 201.87 ± 19.88 | 4.87 ± 0.65 |
Assessment of Pharmacokinetic Variability in Animal Models
By replacing a hydrogen atom with deuterium (B1214612) at the chiral carbon, the rate of interconversion is significantly slowed. This allows for the administration of a single, stabilized enantiomer (e.g., deuterium-stabilized (R)-pioglitazone, also known as PXL065) to preclinical animal models. nih.govpatsnap.com This approach enables a more precise assessment of the individual pharmacokinetic and pharmacodynamic profiles of each enantiomer. Research in preclinical species has shown that dosing with a deuterium-stabilized stereoisomer results in a threefold to eightfold enrichment in the relative exposure to the administered stereoisomer compared to dosing with the non-stabilized racemate. nih.gov
Studies in Wistar rats have highlighted the stereoselective pharmacokinetics of pioglitazone. nih.govpatsnap.com After administering the racemic mixture, the plasma concentrations and elimination rates of the R- and S-enantiomers were found to be different, with the R-enantiomer showing greater systemic exposure (AUC) and a longer half-life than the S-enantiomer. nih.gov This inherent variability, unmasked by stereoselective bioanalysis, underscores the importance of using tools like Pioglitazone-d4 to dissect the complex pharmacokinetics of chiral drugs.
Advanced Biological and Mechanistic Studies Leveraging Deuterated Pioglitazone
Probing Drug-Enzyme Interactions and Inhibition in In Vitro Assays
The use of deuterated pioglitazone (B448), specifically Pioglitazone-d4, provides a refined tool for investigating its interactions with key proteins and enzymes. These in vitro assays are crucial for understanding the compound's binding characteristics and its potential to interfere with drug transport mechanisms.
Competitive Protein Binding to Human Serum Albumin:
Human serum albumin (HSA) is a major carrier protein in the blood, and the binding of drugs to HSA can significantly influence their distribution and availability. chemrxiv.org Pioglitazone is known to be highly bound to serum albumin. pnas.org Studies using deuterated compounds have suggested that isotopic substitution can sometimes increase protein binding. For instance, a significant increase in the binding of d9-caffeine to HSA was observed compared to its non-deuterated counterpart. nih.gov While specific data on the competitive binding of Pioglitazone-d4 to HSA is not extensively detailed in the provided results, the principle of altered binding due to deuteration is established. Such studies would typically involve incubating HSA with a fluorescent probe that binds to a specific site, followed by the addition of increasing concentrations of Pioglitazone-d4 to determine its ability to displace the probe, thereby quantifying its binding affinity.
P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) Inhibition:
P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are important efflux transporters that can limit the absorption and tissue penetration of various drugs. uu.nlmdpi.com Understanding a drug's interaction with these transporters is critical for predicting potential drug-drug interactions. In vitro studies have shown that pioglitazone can inhibit P-gp. nih.gov For instance, in Caco-2 cells, a model for the intestinal barrier, pioglitazone treatment led to a decrease in P-gp expression. nih.gov Furthermore, pioglitazone has been shown to increase the expression of BCRP in human renal proximal tubular epithelial cells. nih.gov The use of Pioglitazone-d4 in such assays, often employing cell lines that overexpress these transporters, allows for a precise determination of its inhibitory potency (IC50 values) and helps to elucidate whether the deuteration affects its interaction with these critical drug transporters.
Table 1: In Vitro Inhibition of Drug Transporters by Pioglitazone
| Transporter | Cell Line/System | Effect of Pioglitazone | Finding |
| P-glycoprotein (P-gp) | Caco-2 cells | Inhibition | Decreased P-gp expression and efflux activity. nih.gov |
| Breast Cancer Resistance Protein (BCRP) | Human renal proximal tubular epithelial cells | Induction | Increased BCRP mRNA and protein expression. nih.gov |
Investigation of Pharmacological Modulation in Cellular and Organotypic Models
Deuterated pioglitazone serves as a valuable research tool to dissect the pharmacological mechanisms of pioglitazone in isolated cells and tissues, providing insights into its therapeutic effects and cellular signaling pathways.
Pioglitazone is well-known for its insulin-sensitizing effects. nih.govdiabetesonthenet.com Studies utilizing isolated cells and tissues help to pinpoint the direct actions of the drug on key metabolic organs.
Hepatocytes: In liver cells, pioglitazone has been shown to improve insulin (B600854) sensitivity. diabetesjournals.org Research indicates that thiazolidinediones, the class of drugs to which pioglitazone belongs, can reduce hepatic glucose production. diabetesjournals.orgdiabetesjournals.org Studies using deuterated (R)-pioglitazone (PXL065) have demonstrated significant reductions in liver fat content and improvements in metabolic parameters. mdpi.com These effects are thought to be mediated, in part, by the drug's influence on adiponectin levels and its direct actions on liver cells. diabetesjournals.orgmdpi.com
Adipose Tissue: Adipose tissue is a primary target for pioglitazone. diabetesjournals.org The drug promotes the differentiation of adipocytes and alters fat distribution. diabetesjournals.orgmdpi.com In isolated adipocytes, pioglitazone has been shown to enhance insulin-stimulated glucose uptake and lipogenesis. pnas.org Furthermore, treatment with pioglitazone in both mouse models and humans has been shown to increase the expression of genes associated with "browning" of white adipose tissue, a process linked to improved metabolic health. mdpi.com
Table 2: Effects of Pioglitazone on Insulin Sensitization in Isolated Tissues
| Tissue | Key Effect | Observed Changes |
| Liver (Hepatocytes) | Improved Insulin Sensitivity | Reduced hepatic glucose production, decreased liver fat. diabetesjournals.orgdiabetesjournals.orgmdpi.com |
| Adipose Tissue | Enhanced Insulin Action | Increased glucose uptake, altered fat distribution, "browning" of white adipose tissue. diabetesjournals.orgmdpi.compnas.org |
The therapeutic effects of pioglitazone are underpinned by its ability to modulate various cellular signaling pathways.
Cyclin-Dependent Kinase 5 (CDK5): Aberrant activity of CDK5 has been implicated in neuronal dysfunction. frontiersin.org Some small-molecule inhibitors that target CDKs have been investigated for their therapeutic potential in diseases like Alzheimer's. frontiersin.org While a direct, extensive link between pioglitazone and CDK5 modulation is not detailed in the provided search results, the broader context of kinase inhibition is relevant to understanding the diverse cellular effects of such compounds.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB signaling pathway is a key regulator of inflammation. nih.gov Studies have shown that pioglitazone can inhibit the activation of NF-κB. nih.gov For example, in a rat model of renal ischemia-reperfusion injury, pioglitazone treatment decreased the expression of NF-κB-related proteins and inflammatory markers like TNF-α. nih.gov
p38 Mitogen-Activated Protein Kinase (MAPK) Activity: The p38 MAPK pathway is involved in cellular responses to stress and inflammation. nih.govresearchgate.net The anti-inflammatory mechanisms of some compounds are attributed to their ability to selectively modulate the p38 MAPK signaling pathway. nih.gov
Exploration of Drug Interactions at the Metabolic Level in Preclinical Systems
Understanding how a drug is metabolized and its potential to interact with other medications is a critical aspect of preclinical development. Pioglitazone is metabolized by the cytochrome P450 (CYP) enzyme system, primarily by CYP2C8 and CYP3A4. nih.govresearchgate.netscienceopen.com
Enzyme Induction/Inhibition: In vitro studies have investigated the potential of pioglitazone to induce or inhibit CYP enzymes. While some studies suggest a potential for interactions with CYP2C8 substrates, others indicate a low potential for clinically significant drug interactions. researchgate.netnih.gov For example, in vitro studies have shown that thiazolidinediones can be potent inhibitors of CYP2C8. nih.gov However, other research has indicated that pioglitazone administration does not lead to significant inhibition or induction of P450 isoenzymes involved in drug metabolism. researchgate.net The use of Pioglitazone-d4 in such preclinical systems allows for a more detailed examination of its metabolic profile and its potential to alter the metabolism of co-administered drugs. The deuteration can potentially alter the rate of metabolism, which could, in turn, affect its potential for enzyme induction or inhibition.
Table 3: In Vitro Effects of Thiazolidinediones on CYP Enzymes
| CYP Enzyme | Effect | Ki Value (µM) |
| CYP2C8 | Inhibition | 1.7 - 5.6 |
| CYP3A4 | Inhibition | 1.6 - 11.8 |
| CYP2C9 | Inhibition (by Troglitazone) | 0.6 |
Ki values represent the inhibition constant, with lower values indicating stronger inhibition. Data from Sahi et al., 2003. nih.gov
Emerging Research Directions and Methodological Enhancements
Integration of Deuterated Analogues in Quantitative Systems Pharmacology (QSP) Models
Quantitative Systems Pharmacology (QSP) represents a sophisticated modeling approach that integrates data from diverse sources to simulate the interaction between a drug and a biological system. universiteitleiden.nl The goal of QSP is to provide a mechanistic understanding of a drug's effects, enabling more informed drug development and personalized medicine. researchgate.netymaws.com The incorporation of deuterated analogues like Pioglitazone-d4 is a critical methodological enhancement in the development and validation of robust QSP models.
Deuterated internal standards are essential for the precise quantification of drug and metabolite concentrations in biological matrices, a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) modeling within a QSP framework. clearsynth.comsplendidlab.com By providing a stable and reliable reference, Pioglitazone-d4 allows for more accurate characterization of the absorption, distribution, metabolism, and excretion (ADME) of pioglitazone (B448). pharmaffiliates.com This enhanced accuracy of PK data is fundamental for building and refining QSP models that can reliably predict drug behavior in different physiological and pathological contexts. researchgate.net
Applications in Advanced Omics Technologies (e.g., Metabolomics, Lipidomics) for Pathway Analysis
The fields of metabolomics and lipidomics, which involve the comprehensive analysis of small molecules and lipids in a biological system, are revolutionizing our understanding of disease and drug action. poxelpharma.commdpi-res.com In these advanced "omics" technologies, deuterated compounds like Pioglitazone-d4 play a crucial role as internal standards for accurate quantification and for tracing metabolic pathways. nih.govplos.org
In metabolomics studies, Pioglitazone-d4 can be used to spike samples, allowing for the correction of variability introduced during sample preparation and analysis. nih.gov This ensures that the observed changes in metabolite levels are due to the biological effects of the drug rather than experimental artifacts. The use of stable isotope tracing, where a deuterated compound is introduced into a biological system, allows researchers to track the transformation of the drug and its influence on various metabolic pathways. nih.govnih.gov For example, by following the metabolic fate of deuterated pioglitazone, researchers can identify novel metabolites and gain insights into how the drug modulates pathways such as glucose and amino acid metabolism. nih.gov
Similarly, in lipidomics, which focuses on the systematic study of lipids, Pioglitazone-d4 is instrumental. unisi.itresearchgate.net Pioglitazone is known to affect lipid metabolism, and lipidomic analyses can reveal the specific changes in lipid profiles induced by the drug. unisi.itgubra.dk The use of a deuterated internal standard is critical for the accurate quantification of these changes. unisi.it This approach has been used to demonstrate how pioglitazone treatment can alter the composition of various lipid species, providing a deeper understanding of its mechanism of action in conditions like non-alcoholic fatty liver disease (NAFLD). unisi.itgubra.dk
Below is an interactive table summarizing the application of Pioglitazone-d4 in omics technologies:
Table 1: Applications of Pioglitazone-d4 in Omics Technologies
| Omics Technology | Application of Pioglitazone-d4 | Research Findings |
|---|---|---|
| Metabolomics | Internal standard for quantification of metabolites. | Enables accurate measurement of changes in metabolic pathways affected by pioglitazone. nih.govplos.org |
| Tracer for pathway analysis. | Allows for the identification of novel metabolites and the elucidation of the drug's metabolic fate. nih.govnih.gov | |
| Lipidomics | Internal standard for quantification of lipid species. | Facilitates precise measurement of alterations in the lipid profile in response to pioglitazone treatment. unisi.itgubra.dk |
| Tool to study the drug's effect on lipid metabolism. | Helps in understanding the mechanisms by which pioglitazone modulates lipid pathways in various diseases. unisi.it |
Innovations in Isotope Tracing Methodologies for Complex Biological Systems
Isotope tracing is a powerful technique for dissecting the complexities of metabolic networks in living organisms. embopress.orgbitesizebio.com The use of stable isotopes, such as the deuterium (B1214612) in Pioglitazone-d4, offers a safe and effective way to track the flow of atoms through metabolic pathways. pharmaffiliates.combohrium.com Recent innovations in this field are expanding the scope and resolution of what can be studied.
One key innovation is the development of global stable-isotope tracing metabolomics, which aims to provide a comprehensive view of metabolic fluxes across the entire metabolome. nih.gov This approach, combined with high-resolution mass spectrometry, allows for the detection and quantification of a wide range of labeled metabolites, providing a dynamic picture of metabolic reprogramming in response to a drug. nih.govnih.gov In the context of pioglitazone, this could be used to map the system-wide metabolic effects of the drug in various tissues and disease models.
Another area of innovation is the application of isotope tracing in more complex biological systems, such as whole organisms or patient-derived tissues. embopress.org These in vivo studies provide more physiologically relevant data compared to traditional in vitro experiments. escholarship.org For instance, administering a deuterated form of pioglitazone to an animal model and subsequently analyzing tissues using advanced mass spectrometry techniques can reveal how the drug is metabolized and distributed in a living system, and how it perturbs metabolic pathways in different organs. nih.govembopress.org
The combination of isotope tracing with other advanced techniques, such as spatial metabolomics, is also an exciting frontier. embopress.org This would allow researchers to not only track the metabolic fate of Pioglitazone-d4 but also to visualize the spatial distribution of its metabolites within tissues, providing unprecedented insights into its site of action and local metabolic effects.
Addressing Deuterium Isotope Effects in Quantitative and Mechanistic Studies
While deuteration is a valuable tool, it is crucial to consider the potential for deuterium isotope effects, where the substitution of hydrogen with deuterium alters the rate of chemical reactions. researchgate.netsnnu.edu.cnnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower cleavage of the C-D bond in enzymatic reactions. researchgate.net This kinetic isotope effect (KIE) can have significant implications for the pharmacokinetics and pharmacodynamics of a drug. nih.gov
In the context of Pioglitazone-d4, the position of the deuterium atoms is critical. If the deuterium is placed at a site of metabolic modification, it can slow down the metabolism of the drug, leading to a longer half-life and increased exposure. nih.gov This has been intentionally exploited in the development of "deuterated drugs" to improve their pharmacokinetic profiles. nih.gov For example, deuterium-stabilized (R)-pioglitazone (PXL065) was developed to slow the interconversion of the pioglitazone enantiomers, allowing for the study of their individual pharmacological effects. nih.govnih.gov
However, when Pioglitazone-d4 is used as an internal standard, it is important that the deuterium substitution does not significantly alter its chromatographic behavior or ionization efficiency compared to the unlabeled analyte, as this could lead to inaccurate quantification. splendidlab.com Researchers must carefully validate their analytical methods to account for any potential isotope effects.
Mechanistic studies can leverage the deuterium isotope effect to probe the mechanisms of drug-metabolizing enzymes, such as cytochrome P450s. nih.gov By comparing the metabolism of pioglitazone and its deuterated analogue, researchers can gain insights into the rate-limiting steps of the metabolic pathway and the structure of the enzyme's active site. nih.gov This information is valuable for understanding drug-drug interactions and predicting metabolic profiles in different individuals.
Below is an interactive table detailing the considerations for deuterium isotope effects:
Table 2: Considerations for Deuterium Isotope Effects with Pioglitazone-d4
| Aspect | Implication of Deuterium Isotope Effect | Research Application/Consideration |
|---|---|---|
| Pharmacokinetics | Slower metabolism at the site of deuteration can lead to increased drug exposure and a longer half-life. nih.gov | Can be leveraged to develop "deuterated drugs" with improved properties. nih.gov Must be accounted for in pharmacokinetic modeling. |
| Internal Standard | Potential for altered chromatographic retention time and mass spectrometric response compared to the non-deuterated analyte. splendidlab.com | Method validation is crucial to ensure accurate quantification. Co-elution with the analyte is ideal. splendidlab.com |
| Mechanistic Studies | The magnitude of the kinetic isotope effect provides information about the rate-limiting step of a reaction. nih.gov | Used to probe the mechanisms of drug-metabolizing enzymes and understand metabolic pathways. nih.gov |
| Enantioselectivity | Deuteration at a chiral center can stabilize specific enantiomers, allowing for the study of their individual activities. nih.govgubra.dk | Enables the elucidation of the distinct pharmacological profiles of each stereoisomer. nih.govnih.gov |
Q & A
Q. What are the key pharmacological properties of Pioglitazone-d4 (major) in preclinical studies, and how do they differ from non-deuterated Pioglitazone?
Pioglitazone-d4 (major) is a deuterium-labeled analog of Pioglitazone, a selective PPARγ agonist. Its EC50 values for human and murine PPARγ are 0.93 μM and 0.99 μM, respectively, comparable to the non-deuterated form. The deuterium substitution reduces metabolic degradation, enhancing stability in pharmacokinetic studies. Researchers should verify deuterium incorporation efficiency (e.g., via mass spectrometry) and compare metabolic half-lives in vitro to assess isotopic effects .
Q. How should researchers design experiments to validate the role of Pioglitazone-d4 (major) in PPARγ-mediated pathways?
Use cell-based reporter assays (e.g., luciferase under PPARγ response elements) with dose-response curves to confirm agonist activity. Include controls with non-deuterated Pioglitazone and PPARγ antagonists (e.g., T0070907) to isolate isotope-specific effects. Validate findings using siRNA-mediated PPARγ knockdown models to ensure pathway specificity .
Q. What methodological considerations are critical for using Pioglitazone-d4 (major) as an internal standard in mass spectrometry?
Ensure isotopic purity (>98%) to avoid interference from non-deuterated impurities. Optimize chromatographic conditions (e.g., HPLC gradients) to resolve deuterated and non-deuterated forms. Calibrate using spiked matrices (e.g., plasma, tissue homogenates) to account for matrix effects and validate recovery rates .
Advanced Research Questions
Q. How can researchers address contradictory data on Pioglitazone-d4 (major)’s metabolic stability across different experimental models?
Contradictions may arise from species-specific cytochrome P450 activity or tissue-dependent metabolic rates. Perform cross-species comparisons (e.g., human vs. murine hepatocytes) and use isotopically labeled tracer studies to quantify metabolite formation. Apply kinetic modeling (e.g., Michaelis-Menten) to differentiate enzymatic contributions .
Q. What experimental strategies optimize the detection of PPARγ-independent effects of Pioglitazone-d4 (major)?
Combine transcriptomic profiling (RNA-seq) with PPARγ knockout models to identify off-target pathways. Use affinity pulldown assays coupled with proteomics to map non-PPARγ protein interactions. Validate findings with orthogonal assays (e.g., CRISPR interference) to confirm mechanism .
Q. How should researchers design longitudinal studies to assess the impact of deuterium substitution on Pioglitazone-d4 (major)’s efficacy in chronic disease models?
Use diabetic or obesity rodent models with long-term dosing (e.g., 12 weeks) to compare glycemic control and lipid profiles between deuterated and non-deuterated forms. Monitor deuterium retention in tissues via isotope ratio mass spectrometry. Include endpoints like insulin sensitivity (hyperinsulinemic-euglycemic clamp) and histopathological analysis of adipose tissue .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-response data in PPARγ activation assays?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize isotopic differences .
Q. How can the PICOT framework be adapted to preclinical studies of Pioglitazone-d4 (major)?
- Population : In vitro (e.g., 3T3-L1 adipocytes) or in vivo (e.g., db/db mice) models.
- Intervention : Dose titration of Pioglitazone-d4 (major).
- Comparison : Non-deuterated Pioglitazone, vehicle controls.
- Outcome : PPARγ activation (e.g., adipogenesis, glucose uptake).
- Time : Acute (hours) vs. chronic (weeks) exposure. This structure ensures hypothesis-driven experimental design and comparability across studies .
Data Integrity and Reproducibility
Q. What protocols ensure reproducibility in synthesizing and characterizing Pioglitazone-d4 (major)?
Document synthetic routes (e.g., deuterium exchange conditions) and purity validation methods (NMR, HRMS). Share raw spectral data and chromatograms in supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public repositories .
Q. How can researchers mitigate batch-to-batch variability in deuterated compounds?
Implement quality control (QC) protocols:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
